1,4-二氧杂-7-氮杂螺[4.4]壬烷
描述
1,4-Dioxa-7-azaspiro[4.4]nonane is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Dioxa-7-azaspiro[4.4]nonane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Dioxa-7-azaspiro[4.4]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dioxa-7-azaspiro[4.4]nonane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
相关化合物的合成:已开发出一种合成N-丁氧羰基丙氨酰-1,4-二氧杂-7-氮杂螺[4,4]壬烷-8(S)-羧酸乙酯的方法,这是与1,4-二氧杂-7-氮杂螺[4.4]壬烷 (Slavinskaya et al., 1996) 相关的化合物。
抗惊厥活性:对N-(苄氧基)-2-氮杂螺[4.4]壬烷-1,3-二酮类似物的抗惊厥活性研究显示出显著的抗电击惊厥活性 (Farrar et al., 1993)。
螺环胺类化合物的生物活性:1-氧杂-7-氮杂螺[5.5]十一烷和1-氧杂-6-氮杂螺[4.5]癸烷环系统,类似于1,4-二氧杂-7-氮杂螺[4.4]壬烷,在天然或合成产物中发现具有显著生物活性。这突显了它们的潜在应用和对化学合成提出的挑战 (Sinibaldi & Canet, 2008)。
头叶碱的合成:使用1-氮杂螺[4.4]壬烷,一个关键的结构基元,开发了一种新颖的合成方法,用于(±)-头叶碱的模块化合成 (Huang et al., 2015)。
多巴胺激动剂的潜力:合成和评价一些7-甲基-1,4-二氧杂-7-氮杂螺[4.5]癸烷作为潜在多巴胺激动剂的研究已进行,尽管没有显示出中枢神经系统活性 (Brubaker & Colley, 1986)。
使用锰(III)氧化的合成:使用Mn(III)基反应合成了2-氧杂-7-氮杂螺[4.4]壬烷-8,9-二酮,突显了在化学合成中的新应用 (Huynh, Nguyen, & Nishino, 2017)。
肝炎病毒抑制剂:1,4-二氧杂-7-氮杂螺[4.4]壬烷基元被用于肝炎病毒抑制剂(GSK2236805)中,对各基因型显示出高效抑制作用 (Kazmierski et al., 2014)。
抗菌活性:合成含有1,4-二氧杂-8-氮杂螺[4.5]癸烷结构的化合物,并显示出优异的体外抗菌活性 (Natarajan, Balachandravinayagam, Ganesan, & Selvaraju, 2021)。
安全和危害
属性
IUPAC Name |
1,4-dioxa-7-azaspiro[4.4]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-7-5-6(1)8-3-4-9-6/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOUWLZSXWMCSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569419 | |
Record name | 1,4-Dioxa-7-azaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176-33-0 | |
Record name | 1,4-Dioxa-7-azaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dioxa-7-azaspiro[4.4]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 1,4-Dioxa-7-azaspiro[4.4]nonane motif contribute to the activity of HCV NS5A inhibitors?
A: While the precise mechanism of action isn't fully elucidated in the provided research [], the presence of the 1,4-Dioxa-7-azaspiro[4.4]nonane motif within the larger inhibitor molecule (GSK2236805) is crucial for its potency. Researchers observed that this specific spiroketal pyrrolidine scaffold contributed to high inhibitory activity against HCV genotypes 1a and 1b, including the clinically relevant L31V and Y93H mutants []. This suggests the motif likely plays a role in binding to the NS5A protein, though further research is needed to determine the specific interactions and their impact on viral replication.
Q2: What is the significance of the in vitro and in vivo data presented for GSK2236805?
A: The research highlights that GSK2236805, containing the 1,4-Dioxa-7-azaspiro[4.4]nonane motif, potently suppressed HCV RNA in a 20-day RNA reduction assay []. This in vitro data, combined with promising pharmacokinetic and safety profiles, led to the further development of GSK2236805 for clinical testing []. While the specific in vivo data isn't detailed in the provided abstracts, the progression to clinical trials suggests positive results in preclinical animal models. This advancement underscores the potential of compounds incorporating the 1,4-Dioxa-7-azaspiro[4.4]nonane scaffold as future HCV therapeutics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。